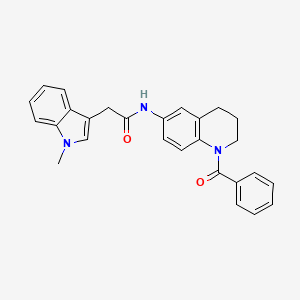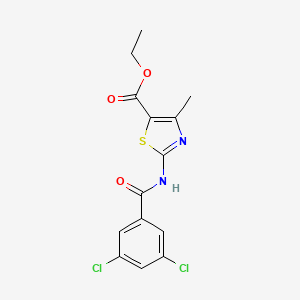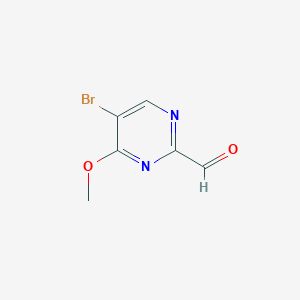
5-Bromo-4-methoxypyrimidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methoxypyrimidine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that is widely used in organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde varies depending on the application. In the case of enzyme inhibitors, it acts by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. In the case of fluorescent probes, it acts by emitting a fluorescent signal upon binding to the target molecule. In the case of functional materials, it acts by providing the necessary chemical functionality for the desired properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde have not been extensively studied. However, it has been reported to exhibit moderate toxicity in vitro, indicating that caution should be exercised when handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde is its versatility in various applications. It can be easily synthesized and modified, making it an attractive building block for the synthesis of complex molecules. However, one of the limitations of the compound is its moderate toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde. One of the potential applications is in the development of new antiviral agents and anticancer agents. It can also be used in the development of new fluorescent probes for imaging applications. Furthermore, it can be employed in the synthesis of new functional materials with tailored properties. Finally, further studies are needed to elucidate the biochemical and physiological effects of the compound and its potential toxicity.
Conclusion:
In conclusion, 5-Bromo-4-methoxypyrimidine-2-carbaldehyde is a versatile and valuable chemical compound with diverse applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its role in the development of new materials and drugs.
Métodos De Síntesis
The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbaldehyde involves the reaction of 4-methoxypyrimidine-2-carbaldehyde with bromine in the presence of a suitable catalyst. The reaction proceeds through electrophilic substitution, where the bromine atom replaces the hydrogen atom on the pyrimidine ring. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
5-Bromo-4-methoxypyrimidine-2-carbaldehyde has been extensively used in scientific research due to its diverse applications. It has been used as a building block in the synthesis of various biologically active compounds, such as antiviral agents, anticancer agents, and enzyme inhibitors. It has also been used in the development of fluorescent probes for imaging applications. Furthermore, it has been employed in the synthesis of functional materials, such as liquid crystals and polymers.
Propiedades
IUPAC Name |
5-bromo-4-methoxypyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6-4(7)2-8-5(3-10)9-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDNKJMBHVFJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxypyrimidine-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
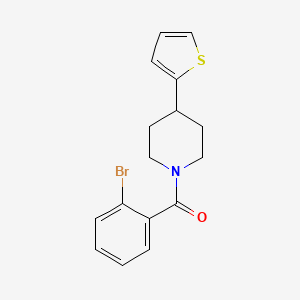
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)
![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)
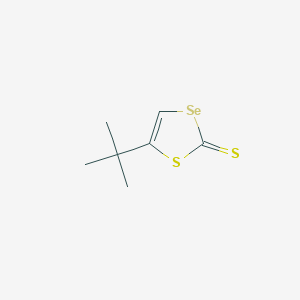
![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)
methanone](/img/structure/B2890089.png)
![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)


